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Compound of Interest

Compound Name: Sgc-cbp30

Cat. No.: B15604191

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on utilizing the chemical probe SGC-CBP30 and
controlling for its potential off-target effects. This resource includes frequently asked questions
(FAQSs), troubleshooting guides, detailed experimental protocols, and comparative data to
ensure the rigorous and accurate interpretation of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is SGC-CBP30 and what are its primary targets?

SGC-CBP30 is a potent and selective chemical probe that targets the bromodomains of the
homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1][2]
These proteins are critical transcriptional co-activators involved in a wide array of cellular
processes, including cell growth, differentiation, and DNA repair.[3] By inhibiting the acetyl-
lysine binding function of the CBP/p300 bromodomains, SGC-CBP30 disrupts their recruitment
to chromatin and subsequent gene expression programs.[4]

Q2: What are the known off-target effects of SGC-CBP30?

While SGC-CBP30 is highly selective for CBP/p300, it exhibits some measurable off-target
activity, particularly at higher concentrations. The most well-characterized off-targets are the
bromodomains of the BET (Bromodomain and Extra-Terminal domain) family, specifically
BRD4.[5][6] Additionally, broader screening panels have identified weak interactions with some
G-protein coupled receptors (GPCRSs), enzymes, and transporters.[5][7] A recent study also
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suggested that SGC-CBP30 can inhibit the efflux transporter ABCG2, which could potentiate
the effects of other compounds.[8][9]

Q3: Why is it crucial to control for off-target effects when using SGC-CBP30?

Attributing a cellular phenotype solely to the inhibition of CBP/p300 without robust controls can
lead to misinterpretation of experimental data. Off-target effects can produce confounding
results, leading to incorrect conclusions about the biological role of CBP/p300. Therefore, a
multi-faceted approach using negative controls, orthogonal assays, and careful dose-response
studies is essential for validating that the observed phenotype is a direct consequence of on-
target CBP/p300 inhibition.

Q4: What is the recommended negative control for SGC-CBP30, and how should it be used?

The recommended negative control for SGC-CBP30 is SGC-CBP30N.[3] This compound is
structurally very similar to SGC-CBP30 but has significantly reduced activity against the CBP
bromodomain and is inactive against BRD4.[3] In your experiments, SGC-CBP30N should be
used at the same concentrations as SGC-CBP30. An ideal experiment will show a phenotypic
effect with SGC-CBP30 that is not observed with SGC-CBP30N, strongly suggesting the effect
is due to CBP/p300 inhibition and not a non-specific or off-target effect of the chemical scaffold.

Q5: What is the recommended concentration range for using SGC-CBP30 in cell-based
assays?

The optimal concentration of SGC-CBP30 will vary depending on the cell type and the specific
assay. It is crucial to perform a dose-response experiment to determine the lowest
concentration that elicits the desired on-target phenotype. While potent in biochemical assays,
cellular IC50 values are typically higher.[5] Users are advised to start with a concentration
range of 100 nM to 1 uM and carefully titrate up, while being mindful that off-target effects,
particularly on BET bromodomains, may become more pronounced at concentrations above 1
MM.[5]
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Issue

Potential Cause

Recommended Solution

No observable phenotype with
SGC-CBP30 treatment.

1. Insufficient concentration of
SGC-CBP30. 2. Low
expression or functional
redundancy of CBP/p300 in
the cell model. 3. Insufficient
incubation time. 4. Compound

degradation.

1. Perform a dose-response
experiment with a wider
concentration range (e.g., up
to 10 uM). 2. Confirm CBP and
p300 expression levels via
Western blot or gPCR.
Consider if other pathways
compensate for their inhibition.
3. Extend the incubation time
(e.g., 24, 48, 72 hours). 4.
Ensure proper storage of SGC-
CBP30 at -20°C and protect
from light. Prepare fresh stock

solutions.

Similar phenotypic effects
observed with both SGC-
CBP30 and SGC-CBP30N.

1. The observed phenotype is
due to an off-target effect of
the chemical scaffold,
unrelated to CBP/p300 or
BRD4 inhibition. 2. The
phenotype is a result of

general cellular toxicity.

1. Utilize a structurally distinct
CBP/p300 inhibitor to see if the
same phenotype is
recapitulated. 2. Perform a cell
viability assay (e.g., MTT or
CellTiter-Glo) to assess the
toxicity of both compounds at

the concentrations used.

Results are inconsistent or not

reproducible.

1. Variability in cell culture
conditions (e.g., cell density,
passage number). 2.
Inconsistent compound
preparation or storage. 3.

Variability in assay execution.

1. Standardize cell culture
protocols, including seeding
density and passage number.
2. Prepare fresh stock
solutions of SGC-CBP30 and
SGC-CBP30N for each
experiment and store them
properly. 3. Ensure consistent
incubation times, reagent
concentrations, and

measurement parameters.
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Unsure if the observed

phenotype is due to CBP/p300

or BET bromodomain

inhibition.

The concentration of SGC-
CBP30 used may be high
enough to engage BET

bromodomains.

1. Use a selective BET
bromodomain inhibitor (e.g.,
JQ1) as a control to see if it
produces a similar phenotype.
2. Perform a Cellular Thermal
Shift Assay (CETSA) to
confirm target engagement of
SGC-CBP30 with CBP/p300
and potentially BRD4 at the
effective concentration.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of SGC-CBP30 and SGC-CBP30N

Potency (IC50/ Selectivity vs.
Compound Target Assay
Kd) BRDA4(1)
SGC-CBP30 CBP IC50 21 - 69 nM[1] ~40-fold[6]
p300 IC50 38 nM[1] N/A
CBP Kd 21 nM[6] N/A
p300 Kd 32 nM[6] N/A
ATm = 2°C (vs.
SGC-CBP30N CBP Thermal Shift 9.7°C for SGC- N/A
CBP30)[3]
ATm = 0.4°C (vs.
BRD4(1) Thermal Shift 1.8°C for SGC- Inactive
CBP30)[3]
Table 2: Known Off-Target Activities of SGC-CBP30
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Off-Target Class Specific Off-Target  Assay Type Potency (IC50 / Kd)
Bromodomain BRD4(1) Kd 850 nM[5]
Adrenergic Receptor o o
GPCR Radioligand Binding 0.11 puMI[5]
a2C
Adrenergic Receptor o o
Radioligand Binding 0.57 pM[5]
02A
Platelet-Activating o o
Radioligand Binding 0.54 uM[5]
Factor (PAF) Receptor
Phosphodiesterase-5 .
Enzyme Enzyme Activity 0.15 pMI[5]
(PDE5)
Inhibition observed[8]
Transporter ABCG2 Cellular Assay

[9]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for
Target Engagement

This protocol allows for the verification of SGC-CBP30 binding to CBP/p300 in intact cells.
Materials:

e Cell line of interest

e SGC-CBP30 and SGC-CBP30N

e DMSO (vehicle control)

o Complete cell culture medium

e Phosphate-buffered saline (PBS)

 Lysis buffer (e.g., RIPA buffer) with protease inhibitors
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PCR tubes

Thermal cycler

Centrifuge

Western blot reagents and antibodies for CBP, p300, and a loading control (e.g., GAPDH)
Procedure:

e Cell Treatment:

o Culture cells to ~80% confluency.

o Treat cells with the desired concentration of SGC-CBP30, SGC-CBP30N, or DMSO for 1-
2 hours in complete medium.

o Cell Harvesting and Aliquoting:

[e]

Harvest cells by scraping or trypsinization.

Wash the cells twice with ice-cold PBS.

o

[¢]

Resuspend the cell pellet in PBS with protease inhibitors.

o

Aliquot the cell suspension into PCR tubes for each temperature point.
e Heat Challenge:

o Place the PCR tubes in a thermal cycler and heat them across a range of temperatures
(e.g., 40°C to 70°C in 3°C increments) for 3 minutes.

o Immediately cool the tubes on ice for 3 minutes.
e Cell Lysis:

o Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes, with vortexing
every 10 minutes.
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o Separation of Soluble Fraction:

o Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet
aggregated proteins.

o Carefully collect the supernatant, which contains the soluble protein fraction.
o Western Blot Analysis:
o Determine the protein concentration of the soluble fractions.
o Normalize protein concentrations and prepare samples for SDS-PAGE.
o Perform Western blotting using antibodies against CBP, p300, and a loading control.

o Quantify the band intensities and plot the percentage of soluble protein against
temperature to generate melt curves. A rightward shift in the melt curve for SGC-CBP30-
treated cells compared to controls indicates target engagement.

Protocol 2: Quantitative Proteomics for Off-Target
Profiling (SILAC-based)

This protocol provides a framework for identifying the cellular off-targets of SGC-CBP30 in an
unbiased manner.

Materials:

SILAC-compatible cell line

e SILAC media kits (heavy, medium, and light amino acids)
e SGC-CBP30

e DMSO (vehicle control)

e Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCI, pH 8.5) with protease and phosphatase
inhibitors

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

e DTT, iodoacetamide, and trypsin
e LC-MS/MS system

Procedure:

e SILAC Labeling:

o Culture cells for at least 6 doublings in "light" (unlabeled), "medium" (e.g., 13C6-Arginine),
and "heavy" (e.g., 13C6,15N4-Arginine and 13C6,15N2-Lysine) media.

e Cell Treatment:

o Treat "light" labeled cells with DMSO, "medium" labeled cells with a low concentration of
SGC-CBP30, and "heavy" labeled cells with a high concentration of SGC-CBP30 for a
defined period (e.g., 6-24 hours).

e Cell Lysis and Protein Digestion:

o Harvest and lyse cells in urea-based lysis buffer.

o Combine equal amounts of protein from the three conditions.

o Reduce proteins with DTT, alkylate with iodoacetamide, and digest with trypsin.
e LC-MS/MS Analysis:

o Analyze the peptide mixture by LC-MS/MS.
e Data Analysis:

o Use software such as MaxQuant to identify and quantify proteins.

o Proteins that show a dose-dependent change in abundance in the SGC-CBP30-treated
samples compared to the DMSO control are potential off-targets. On-target engagement
can also be confirmed.
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Protocol 3: Phenotypic Assay - RT-gPCR for Target Gene
Expression

This protocol measures the effect of SGC-CBP30 on the expression of a known CBP/p300
target gene, providing a functional readout of on-target activity.

Materials:

Cell line of interest

» SGC-CBP30 and SGC-CBP30N

e DMSO (vehicle control)

¢ RNA isolation kit

o CcDNA synthesis kit

e gPCR master mix (e.g., SYBR Green)

e Primers for a known CBP/p300 target gene (e.g., MYC, FOS) and a housekeeping gene
(e.g., GAPDH, ACTB)

e Real-time PCR system

Procedure:

e Cell Treatment:

o Seed cells in a multi-well plate and allow them to adhere.

o Treat cells with a dose-range of SGC-CBP30, SGC-CBP30N, or DMSO for a suitable time
(e.g., 6-24 hours).

¢ RNA Isolation:

o Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's
instructions.
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o Assess RNA gquality and quantity.

o CcDNA Synthesis:

o Synthesize cDNA from an equal amount of RNA from each sample using a reverse
transcription Kit.

e Quantitative PCR (qPCR):
o Set up qPCR reactions for the target gene and the housekeeping gene for each sample.
o Run the gPCR program on a real-time PCR system.

o Data Analysis:
o Determine the cycle threshold (Ct) values for each reaction.

o Calculate the relative gene expression using the AACt method, normalizing the target
gene expression to the housekeeping gene and comparing the treated samples to the
DMSO control. A dose-dependent decrease in the target gene expression with SGC-
CBP30 but not SGC-CBP30N indicates on-target activity.
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Caption: A logical workflow for controlling for SGC-CBP30 off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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effects-in-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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